molecular formula C17H16N2O3S2 B2794029 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896347-38-9

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2794029
CAS No.: 896347-38-9
M. Wt: 360.45
InChI Key: HIBKSLXWLFULCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a benzothiazole-derived compound featuring a 5,6-dimethoxy-substituted benzothiazole core linked to a 3-(methylthio)benzamide moiety.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-21-13-8-12-15(9-14(13)22-2)24-17(18-12)19-16(20)10-5-4-6-11(7-10)23-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBKSLXWLFULCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C17H16N2O3S2
  • Molecular Weight : 360.45 g/mol
  • IUPAC Name : N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide

Biological Activity Overview

Research indicates that compounds related to benzothiazoles exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties. The specific compound in focus has been evaluated for its effects on cancer cell lines and other biological targets.

Anticancer Activity

A notable study evaluated the anticancer potential of benzothiazole derivatives, including this compound. The compound was tested against several human cancer cell lines using the MTT assay. The results showed significant cytotoxicity in various cancer types:

Cell Line IC50 (µM) Mechanism of Action
HepG21.2Induction of apoptosis
A5494.3Cell cycle arrest
SW62044Inhibition of proliferation
SKRB-348Apoptotic pathway activation

The compound demonstrated a concentration-dependent increase in apoptosis in HepG2 cells, with flow cytometry revealing apoptotic rates of 34.2%, 46.2%, and 53.3% at concentrations of 0.625 µM, 1.25 µM, and 2.5 µM respectively .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Its derivatives have been tested against various bacterial strains:

Bacterial Strain MIC (µg/ml) Activity
Staphylococcus aureus2Strong antibacterial effect
Escherichia coli4Moderate antibacterial effect
Pseudomonas aeruginosa8Effective against biofilms

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly in the G1 phase.
  • Inhibition of Enzymatic Activities : Some studies indicate that it may inhibit specific enzymes involved in cancer cell metabolism.

Case Studies and Research Findings

Several studies have reported on the efficacy of benzothiazole derivatives:

  • A study highlighted the synthesis and biological evaluation of novel benzothiazole derivatives where this compound was included among compounds showing significant anticancer activity against HepG2 and A549 cell lines .
  • Another investigation into enzyme inhibition revealed that similar compounds could act as competitive inhibitors for certain tyrosinases, suggesting potential applications in treating hyperpigmentation disorders .

Scientific Research Applications

Research indicates that compounds related to benzothiazoles exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties. N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide has been evaluated for its effects on various cancer cell lines and microbial strains.

Anticancer Activity

A notable study evaluated the anticancer potential of benzothiazole derivatives, including this compound. The compound was tested against several human cancer cell lines using the MTT assay. The results showed significant cytotoxicity in various cancer types:

Cell Line IC50 (µM) Mechanism of Action
HepG21.2Induction of apoptosis
A5494.3Cell cycle arrest
SW62044Inhibition of proliferation
SKRB-348Apoptotic pathway activation

The compound demonstrated a concentration-dependent increase in apoptosis in HepG2 cells, with flow cytometry revealing apoptotic rates of 34.2%, 46.2%, and 53.3% at concentrations of 0.625 µM, 1.25 µM, and 2.5 µM respectively .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains:

Bacterial Strain MIC (µg/ml) Activity
Staphylococcus aureus2Strong antibacterial effect
Escherichia coli4Moderate antibacterial effect
Pseudomonas aeruginosa8Effective against biofilms

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have reported on the efficacy of benzothiazole derivatives:

  • A study highlighted the synthesis and biological evaluation of novel benzothiazole derivatives where this compound was included among compounds showing significant anticancer activity against HepG2 and A549 cell lines .
  • Another investigation into enzyme inhibition revealed that similar compounds could act as competitive inhibitors for certain tyrosinases, suggesting potential applications in treating hyperpigmentation disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

5,6-Dimethoxy vs. 5,6-Methylenedioxy

Compounds such as N-(5,6-methylenedioxybenzothiazole-2-yl)-2-((pyrimidin-2-yl)thio)acetamide (3g) () share a benzothiazole core but differ in substituents. The methylenedioxy group (O-CH2-O) forms a fused ring, reducing rotational freedom compared to the dimethoxy groups (two OCH3 units) in the target compound.

5,6-Dimethoxy vs. 5,6-Dimethyl

The analog N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide (3c) () replaces methoxy with methyl groups, reducing polarity. The dimethyl derivative (3c) has a lower melting point (210°C) compared to dimethoxy analogs, which typically exhibit higher melting points due to stronger intermolecular hydrogen bonding .

Modifications on the Benzamide Moiety

Methylthio vs. Unsubstituted Benzamide

The target compound’s 3-(methylthio) group introduces a sulfur atom, enhancing lipophilicity (logP) compared to unsubstituted benzamide derivatives like 3c (). This modification may improve membrane permeability and metabolic stability .

Thioether vs. Piperazine/Acetamide Side Chains

Derivatives such as N-(5,6-methylenedioxybenzothiazole-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (3d) () incorporate piperazine or acetamide side chains. These groups introduce basic nitrogen atoms, which can enhance solubility in acidic environments (e.g., via protonation) but may reduce blood-brain barrier penetration compared to the neutral methylthio group .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Key Compounds
Compound Name Substituents (Benzothiazole/Benzamide) Melting Point (°C) Yield (%) Key NMR Signals (1H)
Target Compound 5,6-dimethoxy; 3-(methylthio) Not reported Not reported δ3.8–4.0 (OCH3), δ2.5 (SCH3)
3c () 5,6-dimethyl; unsubstituted benzamide 210 51 δ2.38 (CH3)
3g () 5,6-methylenedioxy; pyrimidinylthio 230 84 δ8.5 (pyrimidine-H)
3d () 5,6-methylenedioxy; phenylpiperazine 238 78 δ3.2 (piperazine-H)

Q & A

Q. What are the optimal synthetic routes for N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, and how can purity be ensured?

The synthesis typically involves coupling a benzothiazole derivative (e.g., 5,6-dimethoxybenzo[d]thiazol-2-amine) with a substituted benzoyl chloride under basic conditions. Triethylamine or pyridine is used to neutralize HCl byproducts, and reactions are conducted at controlled temperatures (room temperature to 50°C) . Purification methods like high-performance liquid chromatography (HPLC) or recrystallization from ethanol are critical for achieving >95% purity. Analytical techniques such as NMR and mass spectrometry (MS) confirm structural integrity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Key characterization includes:

  • 1H/13C NMR : To confirm substituent positions (e.g., methoxy, methylthio groups) and aromatic proton environments .
  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .
  • X-ray Crystallography (if available): Resolves stereochemistry and crystal packing .

Q. What preliminary assays are used to evaluate its biological activity?

Basic screening includes:

  • Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

SAR studies focus on:

  • Substituent Effects : Comparing analogs (e.g., replacing methoxy with ethoxy or methylthio with sulfonyl groups) to modulate lipophilicity and target binding .
  • Core Modifications : Introducing heterocycles (e.g., thieno[2,3-c]pyridine) to enhance solubility or affinity .
  • Pharmacophore Mapping : Identifying critical moieties (e.g., benzothiazole core, methylthio group) using molecular docking against targets like p53 or tubulin .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ across studies)?

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain potency drops in vivo .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for purported targets (e.g., EGFR, Bcl-2) .

Q. How can computational methods predict and refine the compound’s mechanism of action?

  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., ATP-binding pockets) to identify key binding residues .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .
  • QSAR Modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with activity data to design improved analogs .

Q. What experimental designs are critical for in vivo efficacy and toxicity studies?

  • Dose Escalation : Determine maximum tolerated dose (MTD) in rodent models using OECD guidelines .
  • Pharmacokinetic Profiling : Measure plasma half-life, Cmax, and AUC via LC-MS/MS .
  • Histopathological Analysis : Evaluate organ-specific toxicity (e.g., liver, kidney) post-administration .

Q. How can stability under physiological conditions be assessed for drug formulation?

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermal Stress Testing : Expose to 40–60°C for 1–4 weeks to simulate shelf-life conditions .
  • Light Sensitivity : Assess photodegradation using ICH Q1B guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.